LP-935509
CAS No.: 1454555-29-3
Cat. No.: VC0533636
Molecular Formula: C20H24N6O3
Molecular Weight: 396.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1454555-29-3 |
---|---|
Molecular Formula | C20H24N6O3 |
Molecular Weight | 396.4 g/mol |
IUPAC Name | propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 |
Standard InChI Key | GOOYSJIWTIHOGW-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC |
Canonical SMILES | CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
LP-935509 (CAS No. 1454555-29-3) is a pyrazolo[1,5-a]pyrimidine-based compound with the molecular formula C₂₀H₂₄N₆O₃ and a molecular weight of 396.44 g/mol . The compound exists as a solid at room temperature and possesses the following physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₄N₆O₃ |
Molecular Weight | 396.44 g/mol |
Physical State | Solid |
CAS Number | 1454555-29-3 |
EC Number | 884-546-2 |
Solubility in DMSO | 175 mg/mL (441.43 mM) |
Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
The structure of LP-935509 contains a pyrazolo[1,5-a]pyrimidine scaffold that serves as the core pharmacophore for its inhibitory activity against AAK1 . This structural feature is critical for the compound's binding to the ATP-binding pocket of AAK1, enabling its potent inhibitory effect .
Pharmacological Profile
LP-935509 exhibits high potency and selectivity for AAK1, with an IC₅₀ value of 3.3 nM and a Ki of 0.9 nM . In addition to its potent inhibition of AAK1, the compound also demonstrates activity against other members of the NAK (Numb-associated kinase) family, particularly BIKE (BMP-2-inducible kinase) with an IC₅₀ of 14 nM and, to a lesser extent, GAK (Cyclin G-associated kinase) with an IC₅₀ of 320±40 nM .
The pharmacological profile of LP-935509 is summarized in the following table:
Target | Potency |
---|---|
AAK1 | IC₅₀ = 3.3 nM; Ki = 0.9 nM |
BIKE | IC₅₀ = 14 nM |
GAK | IC₅₀ = 320±40 nM |
In cellular assays, LP-935509 effectively inhibits the phosphorylation of the AP-2 complex at Thr156 of the μ-subunit (AP2M1), confirming its target engagement and functional activity . The compound is brain-permeable, allowing it to access AAK1 in the central nervous system, which is critical for its efficacy in treating neuropathic pain .
Preclinical Efficacy Studies
LP-935509 has demonstrated significant efficacy in multiple preclinical models of neuropathic pain. In mouse models, oral administration of LP-935509 at doses of 10, 30, and 60 mg/kg resulted in a dose-dependent reduction in pain behavior in the phase II formalin test, with significant effects observed at the 30 mg/kg and 60 mg/kg doses .
The compound also showed remarkable efficacy in reversing fully established pain behavior following spinal nerve ligation (SNL) in mice . Further studies in rat models confirmed its efficacy in reducing evoked pain responses in both the chronic constriction injury (CCI) model and the streptozotocin model of diabetic peripheral neuropathy .
The preclinical efficacy data for LP-935509 in various pain models is summarized below:
Model | Species | Dosage | Effect |
---|---|---|---|
Phase II Formalin | Mouse | 10, 30, 60 mg/kg (oral) | Dose-dependent reduction in pain behavior; significant at 30 and 60 mg/kg |
Spinal Nerve Ligation (SNL) | Mouse | Not specified | Reversed fully established pain behavior |
Chronic Constriction Injury (CCI) | Rat | Not specified | Reduced evoked pain responses |
Streptozotocin Model of Diabetic Peripheral Neuropathy | Rat | Not specified | Reduced evoked pain responses |
Mechanistic studies using electrophysiological techniques demonstrated that LP-935509 dose-dependently reduced the increased spontaneous neural activity in the spinal cord caused by CCI and blocked the development of windup induced by repeated electrical stimulation of the paw . These findings further support the compound's spinal mechanism of action in alleviating neuropathic pain.
Development History
LP-935509 was initially developed by Lexicon Pharmaceuticals, Inc. in collaboration with Bristol Myers Squibb Co . The development of this compound stemmed from a large-scale phenotypic screening campaign involving 3,097 mouse knockout lines, which identified AAK1 as a potential target for neuropathic pain treatment .
Following the identification of AAK1 as a target, potent small-molecule inhibitors of the enzyme were designed and synthesized, leading to the development of LP-935509 as a lead compound . The drug's highest development status reached the preclinical phase, although no information is available regarding its progression to clinical trials .
LP-935509 has since served as a starting point for the development of other AAK1 inhibitors, including structurally related compounds like BMS-911172 and the clinical candidate BMS-986176/LX-9211, which has advanced to clinical trials . More recently, LP-935509 has been used as a scaffold for designing macrocyclic NAK inhibitors with improved selectivity profiles .
Structure-Activity Relationships and Derivative Development
LP-935509 has served as an important lead compound for the development of novel AAK1 inhibitors with improved properties. One significant approach has been the macrocyclization of the linear LP-935509 structure to develop compounds with enhanced selectivity profiles .
Researchers have developed a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic NAK inhibitors starting from LP-935509. This macrocyclization strategy aims to improve selectivity by restricting the conformational flexibility of the molecule, forcing the pharmacophore into an active and selective conformation .
Through structure-guided medicinal chemistry efforts, several derivatives with promising properties have been identified:
Compound | AAK1 IC₅₀ (μM) | BIKE IC₅₀ (μM) | GAK IC₅₀ (μM) | AAK1/BIKE Selectivity |
---|---|---|---|---|
LP-935509 | 0.07 | 0.51 | 0.34 | 7.3 |
Compound 16 | 0.07 | 1.2 | 0.83 | 17.1 |
Compound 18 | 0.25 | 0.89 | 0.83 | 3.6 |
Compound 27 | 0.15 | 2.03 | 0.23 | 13.5 |
These macrocyclic derivatives demonstrated improved selectivity profiles compared to LP-935509, particularly compounds 16 and 27, which showed substantially enhanced selectivity for AAK1 over BIKE . Cellular assays confirmed that these compounds effectively inhibited the phosphorylation of the AP-2 complex, validating their functional activity .
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